1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol
Overview
Description
1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol is a heterocyclic compound characterized by its unique structure, which includes two triazole rings fused together with sulfur atoms at the 3 and 7 positions
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety, such as voriconazole and posaconazole, are known to play a leading role in combating fungal infections . They are also reported to have broad-spectrum antibacterial activity .
Mode of Action
1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the target, which can result in the observed antimicrobial and antifungal effects .
Biochemical Pathways
It is known that 1,2,4-triazoles can interact with various biological receptors, potentially affecting multiple biochemical pathways .
Result of Action
Compounds with a 1,2,4-triazole moiety are known to exhibit antimicrobial and antifungal activities .
Biochemical Analysis
Biochemical Properties
The 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol compound has been found to interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are still being studied. Preliminary studies suggest that the compound exhibits stability and degradation over time, with potential long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are ongoing. Early results suggest that the effects of the compound may vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are still being elucidated. It is believed that the compound interacts with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. The compound may interact with specific transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine to yield the hydrazide. This intermediate undergoes cyclization with carbon disulfide and subsequent methylation to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the methyl groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole compound without the fused ring structure.
1,3,4-Thiadiazole: Another sulfur-containing heterocycle with different properties.
Benzothiazole: A sulfur-containing heterocycle with a benzene ring fused to a thiazole ring.
Uniqueness
1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol is unique due to its fused triazole rings and the presence of sulfur atoms at specific positions. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
1,5-dimethyl-1,2,5,6-tetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S2/c1-3-7-5(11)10-4(2)8-6(12)9(3)10/h3-4H,1-2H3,(H,7,11)(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHDAFBSDYQXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC(=S)N2N1C(=S)NC2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936421 | |
Record name | 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16085-50-0 | |
Record name | Tetrahydro-3,7-dimethyl-1H,5H-(1,2,4)-triazole-(1,2-a)(1,2,4)-triazole 1,5 dithione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016085500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dimethyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50936421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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